

# Application Notes and Protocols for the Synthesis of 3,5-Dimethylphenylthiourea

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## Compound of Interest

Compound Name: 3,5-Dimethylphenylthiourea

Cat. No.: B1300825

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This document provides a detailed experimental protocol for the synthesis of **3,5-Dimethylphenylthiourea**, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from the readily available 3,5-dimethylaniline.

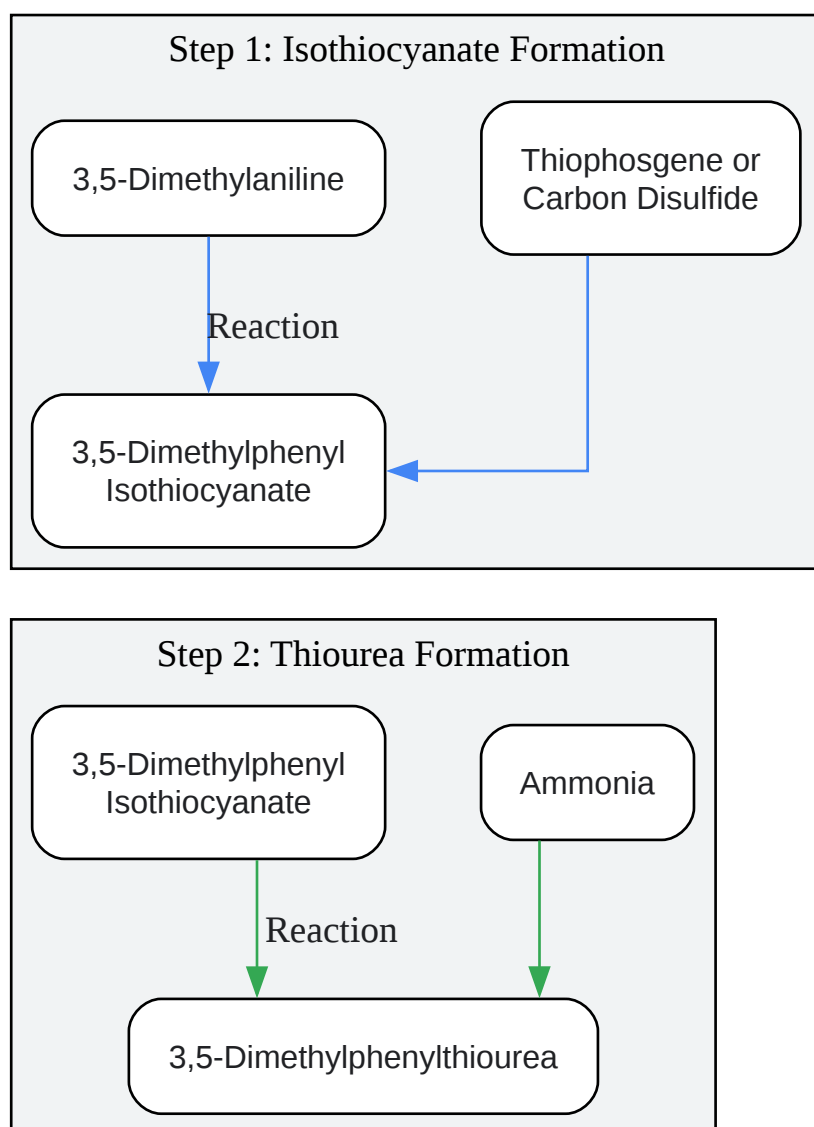
## Quantitative Data Summary

The key physical and chemical properties of the final product, **3,5-Dimethylphenylthiourea**, are summarized in the table below for easy reference.

Property	Value
Chemical Name	3,5-Dimethylphenylthiourea
Synonym(s)	N-(3,5-Dimethylphenyl)thiourea
CAS Number	97480-60-9[1][2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> S[1]
Molecular Weight	180.27 g/mol [1][2]
Appearance	Solid[2]
Melting Point	168-172 °C[1][2]
Purity	≥97%[1][2]

## Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process from 3,5-dimethylaniline to **3,5-Dimethylphenylthiourea**.



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Caption: Synthetic workflow for **3,5-Dimethylphenylthiourea**.

## Experimental Protocols

This synthesis is a two-step process. First, 3,5-dimethylaniline is converted to 3,5-dimethylphenyl isothiocyanate. Second, the isothiocyanate is reacted with ammonia to yield the final product, **3,5-Dimethylphenylthiourea**.

Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate

This step can be performed using either thiophosgene or carbon disulfide. The thiophosgene method is generally higher yielding but requires extreme caution due to the high toxicity of the reagent.

#### Method A: Using Thiophosgene

- Materials:
  - 3,5-Dimethylaniline (1.0 eq)
  - Thiophosgene (1.1 eq)
  - Triethylamine (1.2 eq)
  - Anhydrous Dichloromethane (DCM)
  - Saturated Sodium Bicarbonate solution
  - Brine
  - Anhydrous Magnesium Sulfate
- Procedure:
  - In a fume hood, dissolve 3,5-dimethylaniline and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add a solution of thiophosgene in anhydrous DCM to the stirred reaction mixture.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.

#### Method B: Using Carbon Disulfide

- Materials:

- 3,5-Dimethylaniline (1.0 eq)
- Carbon Disulfide (1.2 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- Triethylamine (2.0 eq)
- Anhydrous Acetone

- Procedure:

- In a fume hood, to a stirred solution of 3,5-dimethylaniline and triethylamine in anhydrous acetone, add carbon disulfide dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
- Add DCC portion-wise to the reaction mixture.
- Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
- Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.
- Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethylphenyl isothiocyanate.

## Step 2: Synthesis of **3,5-Dimethylphenylthiourea**

- Materials:
  - 3,5-Dimethylphenyl isothiocyanate (from Step 1) (1.0 eq)
  - Aqueous Ammonia (excess)
  - Ethanol
- Procedure:
  - Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.
  - Add an excess of aqueous ammonia to the solution at room temperature with stirring.
  - Continue to stir the reaction mixture at room temperature for 1-2 hours.
  - The product will precipitate out of the solution. Collect the solid by vacuum filtration.
  - Wash the solid with cold water and then a small amount of cold ethanol.
  - If necessary, the crude product can be purified by recrystallization from ethanol to yield pure **3,5-Dimethylphenylthiourea**.

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## References

- 1. labsolu.ca [labsolu.ca]
- 2. (3,5-Dimethylphenyl)thiourea 97 97480-60-9 [sigmaaldrich.com]
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